molecular formula C4H7FO B2667056 2-(Fluoromethyl)prop-2-en-1-ol CAS No. 1313543-47-3

2-(Fluoromethyl)prop-2-en-1-ol

Cat. No.: B2667056
CAS No.: 1313543-47-3
M. Wt: 90.097
InChI Key: PEAQVQKANADWAV-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)prop-2-en-1-ol is an organic compound with the molecular formula C4H7FO. It is a fluorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The presence of both a fluorine atom and an alcohol group in its structure imparts unique chemical properties that are valuable in various chemical reactions and applications.

Scientific Research Applications

2-(Fluoromethyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Fluoromethyl)prop-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl α-fluoromethylacrylate with diisobutylaluminum hydride (DIBAL-H) in dry dichloromethane at low temperatures. The reaction proceeds as follows :

  • Ethyl α-fluoromethylacrylate is dissolved in dry dichloromethane.
  • DIBAL-H is slowly added to the solution at -78°C under an inert atmosphere.
  • The reaction mixture is stirred for 2.5 hours at -65°C and then for 45 minutes at room temperature.
  • The resulting product is this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Fluoromethyl)prop-2-enal or 2-(Fluoromethyl)prop-2-enone.

    Reduction: Formation of 2-(Fluoromethyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The alcohol group can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-(Chloromethyl)prop-2-en-1-ol: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.

    2-(Bromomethyl)prop-2-en-1-ol: Contains a bromine atom, which also affects its chemical behavior and uses.

Uniqueness

2-(Fluoromethyl)prop-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and potential biological activity. These properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(fluoromethyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c1-4(2-5)3-6/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAQVQKANADWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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